BenchChemオンラインストアへようこそ!

EN40

Covalent inhibitor ALDH3A1 Target engagement

EN40 (CAS: 2094547-67-6) is a potent and selective aldehyde dehydrogenase 3A1 (ALDH3A1) inhibitor that functions as a covalent ligand, exhibiting an IC50 value of 2 µM against the purified enzyme. The compound features a cysteine-reactive acrylamide moiety that forms a covalent bond with the catalytic cysteine residue (C244) in the active site of ALDH3A1, leading to sustained enzyme inhibition.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B10818686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEN40
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC1=C(CN(CC1)C(=O)C=C)C2=CC=CO2
InChIInChI=1S/C13H15NO2/c1-3-13(15)14-7-6-10(2)11(9-14)12-5-4-8-16-12/h3-5,8H,1,6-7,9H2,2H3
InChIKeyUYNKILJNUUDFFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EN40: A Potent Covalent ALDH3A1 Inhibitor for Targeted Cancer Research Applications


EN40 (CAS: 2094547-67-6) is a potent and selective aldehyde dehydrogenase 3A1 (ALDH3A1) inhibitor that functions as a covalent ligand, exhibiting an IC50 value of 2 µM against the purified enzyme . The compound features a cysteine-reactive acrylamide moiety that forms a covalent bond with the catalytic cysteine residue (C244) in the active site of ALDH3A1, leading to sustained enzyme inhibition [1]. Identified through chemoproteomics-enabled covalent ligand screening, EN40 demonstrates in vivo anti-tumorigenic efficacy in A549 lung adenocarcinoma xenograft models without inducing body weight loss at therapeutic doses [1] . The compound is supplied as a high-purity solid (≥98%) suitable for in vitro and in vivo research applications.

Why Generic ALDH Inhibitors Cannot Substitute for EN40 in ALDH3A1-Specific Investigations


ALDH3A1 is one of 19 functional ALDH isoenzymes in humans, each with distinct tissue expression profiles, substrate specificities, and roles in cancer biology [1]. Broad-spectrum ALDH inhibitors such as DEAB or disulfiram lack isoform selectivity and introduce confounding variables by simultaneously inhibiting ALDH1A1, ALDH2, and other family members [2]. Conversely, EN40 demonstrates exquisite selectivity for ALDH3A1, with no significant binding to ALDH1A3 or ALDH6A1 at concentrations up to 100 µM . This selectivity is critical for experiments designed to isolate the functional contribution of ALDH3A1 in lung cancer pathogenesis, chemoresistance to oxazaphosphorines, or aldehyde detoxification pathways [2]. Furthermore, EN40's covalent mechanism of action provides sustained target engagement that reversible inhibitors such as CB29 cannot achieve, making it indispensable for studies requiring durable ALDH3A1 suppression [2].

EN40 Quantitative Differentiation Evidence Against Leading ALDH3A1 Inhibitors and Multi-Isoform Comparators


Covalent vs. Reversible ALDH3A1 Inhibition: Mechanism-Driven Target Engagement Duration

EN40 functions as an irreversible covalent inhibitor of ALDH3A1 via modification of the catalytic cysteine residue C244, whereas CB29 acts as a reversible, substrate-binding site directed inhibitor. This mechanistic distinction results in fundamentally different target engagement profiles: EN40's covalent bond ensures sustained enzyme inhibition independent of compound washout or dilution, while CB29's inhibition is reversible and requires continuous presence of the inhibitor to maintain target suppression [1] . The covalent mechanism of EN40 was established through chemoproteomic profiling and confirmed by mass spectrometry, demonstrating specific labeling of ALDH3A1 without detectable binding to other ALDH isoforms at 100 µM [1].

Covalent inhibitor ALDH3A1 Target engagement

In Vivo Antitumor Efficacy in A549 Xenograft Models: EN40 vs. DKM 3-42

EN40 demonstrates robust in vivo anti-tumorigenic efficacy in established A549 tumor xenografts when administered intraperitoneally at 50 mg/kg once daily, with treatment initiated on day 14 post-tumor implantation [1] . Critically, this therapeutic effect is achieved without inducing body weight loss in treated mice, indicating favorable tolerability at efficacious doses [1] . In contrast, the covalent ALDH3A1 inhibitor DKM 3-42, while also active in A549 xenografts at the same dose (50 mg/kg ip), exhibits substantially weaker enzymatic potency with an IC50 of 50 µM against purified human ALDH3A1 compared to EN40's IC50 of 2 µM .

In vivo efficacy Lung cancer Xenograft

ALDH3A1 Enzymatic Potency: EN40 vs. Reversible Inhibitor CB29

EN40 inhibits purified human ALDH3A1 with an IC50 of 2 µM, representing an 8-fold improvement in potency compared to the widely used reversible ALDH3A1 inhibitor CB29, which exhibits an IC50 of 16 µM and a Ki of 4.7 µM . Both compounds were evaluated using recombinant human ALDH3A1 in standard enzymatic activity assays with NAD+ as cofactor . The enhanced potency of EN40 enables the use of lower compound concentrations to achieve equivalent levels of target inhibition, reducing the risk of off-target effects and compound interference in cellular assays.

Enzymatic assay IC50 Potency

Isoform Selectivity Profile: EN40 vs. Multi-Isoform Inhibitor KS100

EN40 demonstrates high selectivity for ALDH3A1, with no detectable binding to ALDH1A3 or ALDH6A1 at concentrations up to 100 µM as determined by chemoproteomic profiling [1]. In contrast, the multi-isoform ALDH inhibitor KS100 exhibits broad activity against ALDH1A1 (IC50 = 207 nM), ALDH2 (IC50 = 1,410 nM), and ALDH3A1 (IC50 = 240 nM) [2]. While KS100 shows greater potency against ALDH3A1 in biochemical assays, its lack of isoform selectivity introduces confounding variables that complicate interpretation of ALDH3A1-specific biological effects. EN40's selectivity profile makes it the preferred choice for studies requiring unambiguous attribution of observed phenotypes to ALDH3A1 inhibition.

Selectivity ALDH isoforms Off-target

Cellular Efficacy in ALDH3A1-Expressing Cancer Cells: EN40 vs. CB29 Monotherapy

EN40 treatment (10-1000 µM for 48 hours) directly impairs A549 lung adenocarcinoma cell survival as a single agent, demonstrating that ALDH3A1 inhibition alone is sufficient to reduce cellular viability in ALDH3A1-expressing cancer cells . In contrast, CB29 alone does not affect tumor cell proliferation in A549 or SF767 glioblastoma cell lines; its utility is limited to sensitizing cancer cells to oxazaphosphorine chemotherapy agents such as mafosfamide when used in combination [1]. This functional divergence—monotherapy efficacy versus pure chemosensitization—represents a critical differentiation point for experimental design.

Cell viability A549 Monotherapy

Potency Comparison with Next-Generation ALDH3A1 Inhibitors: EN40 vs. CB7 and ALDH3A1-IN-2

More recently developed ALDH3A1 inhibitors have achieved improved biochemical potency relative to EN40. CB7 (1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole) exhibits an IC50 of 0.2 µM against ALDH3A1, representing a 10-fold improvement over EN40 [1]. ALDH3A1-IN-2 (Compound 19) demonstrates an IC50 of 1.29 µM, approximately 1.5-fold more potent than EN40 [2]. While these compounds offer superior enzymatic potency, EN40 remains the most extensively characterized covalent ALDH3A1 inhibitor with validated in vivo efficacy data in lung cancer models, making it the benchmark reference compound for the field.

Submicromolar inhibitor Potency ALDH3A1

Optimal Research Applications for EN40 Based on Validated Differential Evidence


ALDH3A1 Dependency Studies in Lung Adenocarcinoma Models

EN40 is the optimal tool compound for investigating ALDH3A1 as a cancer dependency in lung adenocarcinoma. Its single-agent cytotoxic activity in A549 cells (10-1000 µM, 48 hours) and in vivo antitumor efficacy (50 mg/kg ip daily) without body weight loss [1] enable researchers to assess whether ALDH3A1 inhibition alone is sufficient to suppress tumor growth, independent of chemotherapeutic agents. This application leverages EN40's unique monotherapy efficacy, which distinguishes it from chemosensitizer-only inhibitors such as CB29 .

Washout and Long-Term Target Engagement Experiments Requiring Irreversible Inhibition

For studies requiring sustained ALDH3A1 suppression following compound removal—such as pulse-chase experiments, washout viability assays, or differentiation time-courses—EN40's covalent mechanism provides an essential advantage over reversible inhibitors [1]. Researchers can treat cells with EN40, remove extracellular compound, and continue to observe biological effects driven by irreversibly inhibited ALDH3A1. This experimental design is not feasible with reversible inhibitors such as CB29, whose effects dissipate upon compound washout .

ALDH3A1-Specific Phenotypic Screening with Minimal Isoform Cross-Reactivity

EN40 is the preferred ALDH3A1 inhibitor for phenotypic screens requiring unambiguous target attribution. Its demonstrated selectivity—no detectable binding to ALDH1A3 or ALDH6A1 at ≤100 µM [1]—contrasts with multi-isoform inhibitors such as KS100 that simultaneously inhibit ALDH1A1, ALDH2, and ALDH3A1 . This selectivity makes EN40 particularly valuable for high-content screening campaigns, genetic interaction studies (e.g., synthetic lethality screens), and validation experiments where ALDH3A1-specific effects must be isolated from confounding inhibition of other ALDH family members.

Benchmark Reference for Novel ALDH3A1 Inhibitor Development

As the first well-characterized covalent ALDH3A1 inhibitor with validated in vivo efficacy and published chemoproteomic selectivity data, EN40 serves as the established reference standard for evaluating next-generation ALDH3A1 inhibitors [1]. Medicinal chemistry programs developing novel ALDH3A1-targeted compounds can benchmark new candidates against EN40's IC50 (2 µM), cellular efficacy profile, and in vivo performance in A549 xenograft models [1]. Newer compounds such as CB7 (IC50 = 0.2 µM) and ALDH3A1-IN-2 (IC50 = 1.29 µM) offer improved biochemical potency but lack equivalent in vivo validation [2], positioning EN40 as the gold-standard comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for EN40

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.